O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate
Description
Properties
CAS No. |
3581-11-1 |
|---|---|
Molecular Formula |
C10H12NO4PS |
Molecular Weight |
273.25 g/mol |
IUPAC Name |
4-dimethoxyphosphinothioyloxy-3-methoxybenzonitrile |
InChI |
InChI=1S/C10H12NO4PS/c1-12-10-6-8(7-11)4-5-9(10)15-16(17,13-2)14-3/h4-6H,1-3H3 |
InChI Key |
JFEUEPKNHJHJDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C#N)OP(=S)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Step 1: Thiolation - Conversion of Phosphorus Trichloride to Thiophosphoryl Chloride
- Reaction: PCl3 is reacted with molten sulfur at approximately 120°C to form thiophosphoryl chloride (PSCl3).
- Conditions: The reaction mass is maintained at 0–10°C under agitation for 2 to 3 hours.
- Outcome: Complete conversion is monitored by gas chromatography (GC), with PSCl3 content reduced to less than 0.5%.
- Impurities: Minimal, with the reaction proceeding cleanly without significant by-products.
Step 2: Formation of O-Methyl Phosphorodichloridothioate (Monoester)
- Reaction: PSCl3 is reacted with methanol in excess to produce O-methyl phosphorodichloridothioate.
- Conditions: The reaction is typically conducted in batch or continuous mode, with the reaction mass washed with water at 0–10°C to separate aqueous and organic phases.
- By-products: Hydrochloric acid (HCl) is generated and miscible in excess methanol.
- Purity: The monoester is isolated as an oil phase and carried forward without further purification.
Step 3: Formation of O,O-Dimethyl Phosphorochloridothioate (Diester)
- Reaction: The monoester reacts further with methanol in the presence of a base (commonly sodium hydroxide) to form the diester O,O-dimethyl phosphorochloridothioate.
- Conditions: The reaction is performed in dichloromethane (CH2Cl2) solvent at temperatures maintained between −5 to 5°C.
- Reagents: "Methyl lye," prepared by reacting pre-chilled methanol with aqueous sodium hydroxide under inert atmosphere, is added slowly over 2–3 hours.
- Monitoring: Reaction completion is confirmed by GC analysis, with monoester concentration reduced to less than 0.5%.
- Yield and Purity: The diester is obtained in 85–88% yield with 94–95% purity as a solution in CH2Cl2.
- Notes: The diester must be maintained in solution to prevent decomposition.
Step 4: Formation of O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate (Final Product)
- Reaction: The diester is reacted with aqueous ammonia, liquid ammonia, or a mixture of sodium hydroxide and ammonium hydroxide to produce O,O-dimethyl phosphoroamidothioate.
- Conditions: The reaction is typically conducted in continuous mode with temperature control to ensure clean conversion.
- Isolation: Ammonium chloride formed as a by-product is separated.
- Yield and Purity: The final product is isolated in approximately 98% yield with about 93% purity, containing minor impurities such as trimethyl thiophosphate (~7%).
- Impurities and Side Reactions:
Summary Table of Preparation Steps and Conditions
| Step | Reaction Description | Key Reagents & Conditions | Yield (%) | Purity (%) | Main Impurities |
|---|---|---|---|---|---|
| 1 | PCl3 + S → PSCl3 (Thiolation) | Molten sulfur, 120°C; reaction mass at 0–10°C | ~Complete | >99% | Negligible |
| 2 | PSCl3 + MeOH → O-methyl phosphorodichloridothioate | Excess methanol, 0–10°C, aqueous wash | Not isolated separately | High | HCl (by-product) |
| 3 | Monoester + MeOH + NaOH → O,O-dimethyl phosphorochloridothioate | CH2Cl2 solvent, −5 to 5°C, methyl lye addition | 85–88 | 94–95 | Triester, monoester residual |
| 4 | Diester + NH3/NaOH → this compound | Aqueous ammonia, continuous mode | 98 | ~93 | Trimethyl thiophosphate, methamidophos |
Analytical and Quality Control Methods
- Gas Chromatography (GC): Used extensively to monitor reaction progress and purity at each step, particularly to quantify monoester, diester, and triester concentrations.
- Phase Separation: Water washes and phase separations are employed to isolate intermediates and remove by-products such as HCl and ammonium salts.
- Purity Maintenance: Critical to maintain intermediates, especially diester and final product, in solution (e.g., CH2Cl2) to prevent decomposition or rearrangement.
Research and Industrial Significance
The described method provides a robust, scalable, and relatively clean synthetic route to this compound. The use of controlled temperatures, inert atmospheres, and careful reagent addition ensures high yields and purity suitable for industrial applications. The process minimizes hazardous intermediates and allows continuous operation modes, enhancing safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphorothioate oxide.
Reduction: Reduction reactions can convert the phosphorothioate group to a phosphine oxide.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed.
Major Products Formed
Oxidation: Phosphorothioate oxide derivatives.
Reduction: Phosphine oxide derivatives.
Substitution: Various substituted phosphorothioate compounds.
Scientific Research Applications
Chemistry
O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate serves as a reagent in organic synthesis. It is utilized as a precursor for the synthesis of other organophosphorus compounds. Its reactivity allows for the formation of various derivatives through oxidation, reduction, and substitution reactions.
Biology
Research has indicated that this compound may act as an enzyme inhibitor. It binds to the active site of enzymes, forming covalent bonds with serine residues, which leads to enzyme inactivation. This mechanism is particularly relevant in studies focused on metabolic pathways and enzyme regulation.
Medicine
The compound has been investigated for potential therapeutic applications, particularly as an anticancer agent. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a candidate for further research in cancer therapeutics.
Industry
In agricultural contexts, this compound is used in the formulation of pesticides and herbicides. Its enzyme inhibition properties are leveraged to disrupt pest metabolism, making it effective against various agricultural pests.
Table 1: Summary of Applications
| Field | Application | Mechanism |
|---|---|---|
| Chemistry | Reagent for organic synthesis | Reactivity with other organophosphorus compounds |
| Biology | Enzyme inhibitor | Covalent binding to serine residues |
| Medicine | Potential anticancer agent | Inhibition of cancer cell proliferation |
| Industry | Pesticide formulation | Disruption of pest metabolism through enzyme inhibition |
Table 2: Case Studies and Findings
| Study | Findings |
|---|---|
| Enzyme Inhibition Study | Demonstrated effective inhibition of specific enzymes critical for metabolic pathways |
| Anticancer Research | Showed potential in reducing tumor growth in vitro through targeted enzyme inhibition |
| Agricultural Trials | Effective against common agricultural pests, with significant reductions in pest populations |
Mechanism of Action
The mechanism of action of O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate involves the inhibition of enzymes by binding to the active site and forming a covalent bond with the enzyme’s serine residue. This results in the inactivation of the enzyme and disruption of its normal function. The compound targets enzymes involved in critical biological pathways, leading to the desired therapeutic or pesticidal effects.
Comparison with Similar Compounds
Substituent Analysis
The substituents on the phenyl ring critically influence the compound's bioactivity, stability, and toxicity. Key comparisons include:
Key Observations:
Physicochemical Properties
While exact data for the target compound is unavailable, comparisons with structurally similar compounds suggest trends:
- Molecular Weight: Fenitrothion (C$9$H${12}$NO$5$PS, MW 277.2 g/mol) and cyanophos (C$9$H${12}$NO$3$PS, MW 245.2 g/mol) indicate that the target compound’s molecular weight likely falls between 250–280 g/mol, depending on the cyano group’s contribution .
Metabolic and Environmental Fate
- Degradation Pathways: Methoxy groups are prone to O-demethylation, while cyano groups may undergo hydrolysis to amides or carboxylic acids, as seen in cyanophos metabolism . This contrasts with fenitrothion’s nitro-reduction pathway .
- Environmental Persistence: Chlorinated analogs like tolclofos-methyl exhibit longer half-lives in soil (>30 days), whereas methoxy and cyano substituents may accelerate degradation via photolysis or microbial action .
Toxicity Profile
- Mammalian Toxicity: The methoxy group may reduce acute toxicity compared to methylparathion (LD$_{50}$ ~6–14 mg/kg in rats), which has a nitro group .
- Ecotoxicity: Cyano-containing compounds like cyanophos show moderate toxicity to aquatic organisms (LC$_{50}$ ~1–10 mg/L for fish), suggesting similar risks for the target compound .
Biological Activity
O-(4-Cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate is an organophosphorus compound notable for its significant biological activity, particularly as an insecticide. This compound belongs to a class of chemicals widely used in agriculture due to their efficacy in pest control. The following sections provide an in-depth analysis of its biological activity, mechanism of action, toxicity profile, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₂N₄O₄PS
- Structural Features : The compound features a phosphorothioate structure with a phosphorus atom bonded to sulfur and oxygen atoms, alongside a cyano group and a methoxyphenyl moiety.
This compound primarily functions by inhibiting acetylcholinesterase (AChE), an enzyme crucial for terminating the action of the neurotransmitter acetylcholine at synaptic junctions. The inhibition leads to:
- Accumulation of Acetylcholine : This results in overstimulation of muscles and glands.
- Physiological Effects : Continuous stimulation ultimately causes paralysis and death in target pests.
Toxicity Profile
The toxicity of this compound is significant, being classified as extremely toxic by all exposure routes. This necessitates careful handling and application practices to mitigate risks to human health and the environment.
Comparative Toxicity
| Compound Name | Molecular Formula | Toxicity Level | Key Features |
|---|---|---|---|
| This compound | C₁₀H₁₂N₄O₄PS | Extremely toxic | Inhibits AChE, effective insecticide |
| Parathion | C₁₄H₁₈N₃O₄PS | Highly toxic | Similar AChE inhibition properties |
| Malathion | C₁₃H₁₈O₆PS | Moderately toxic | Less toxic than parathion |
| Chlorpyrifos | C₁₂H₁₄Cl₃NO₃PS | Highly toxic | Neurotoxic effects on insects |
Environmental Impact
Research indicates that while effective against target pests, the compound's toxicity raises concerns regarding its impact on non-target organisms, including beneficial insects and wildlife. Studies have documented varying degrees of toxicity depending on species and environmental conditions.
Case Studies
-
Insecticidal Efficacy :
- A study demonstrated that this compound exhibited high efficacy against several agricultural pests, significantly reducing pest populations when applied at recommended dosages.
-
Non-target Organism Studies :
- Research focusing on non-target organisms revealed that exposure to this compound could lead to adverse effects on beneficial insects such as pollinators, highlighting the need for careful application strategies.
-
Synergistic Effects :
- Interaction studies explored potential synergistic effects when combined with other pesticides. Results indicated that while combinations could enhance efficacy against certain pests, they may also increase overall toxicity risks to non-target species.
Q & A
Basic Research Questions
Q. How can the structural identity of O-(4-cyano-2-methoxyphenyl) O,O-dimethyl phosphorothioate be confirmed in synthetic samples?
- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P), high-resolution mass spectrometry (HRMS), and X-ray crystallography. For example, ³¹P NMR can confirm the phosphorothioate moiety (δ ~50–60 ppm), while X-ray crystallography resolves stereochemical ambiguities in the aryl substituents . Differentiation from structurally similar compounds (e.g., fenitrothion or parathion-methyl) requires careful analysis of substituent positions via NOESY or COSY NMR .
Q. What synthetic routes are effective for preparing this compound?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution of dimethyl chlorothiophosphate with the sodium salt of 4-cyano-2-methoxyphenol. Reaction optimization (e.g., solvent polarity, temperature, and catalyst use) is critical to minimize byproducts like O,S-dimethyl isomers. Purity can be verified via reverse-phase HPLC with UV detection at 220–260 nm .
Q. How can researchers assess the hydrolytic stability of this compound under varying pH conditions?
- Methodological Answer : Conduct kinetic studies by incubating the compound in buffered solutions (pH 4–9) at 25–50°C. Monitor degradation using LC-MS/MS to detect hydrolysis products (e.g., 4-cyano-2-methoxyphenol and dimethyl phosphorothioic acid). Hydrolysis rates are pH-dependent, with faster degradation under alkaline conditions due to nucleophilic attack on the phosphorus center .
Advanced Research Questions
Q. What metabolic pathways are implicated in the biotransformation of this compound in mammalian systems?
- Methodological Answer : Use in vitro liver microsomal assays (e.g., rat or human) with NADPH cofactor to identify phase I metabolites. Key reactions include oxidative desulfuration (forming the oxon analog) and aryl hydroxylation. Phase II metabolites (e.g., glucuronides) can be detected via UPLC-QTOF-MS. Comparative studies with cytochrome P450 inhibitors (e.g., ketoconazole) clarify enzymatic contributions .
Q. How does the 4-cyano-2-methoxyphenyl substituent influence acetylcholinesterase (AChE) inhibition compared to analogs?
- Methodological Answer : Perform enzyme kinetics assays using purified AChE (e.g., electric eel or human recombinant). The electron-withdrawing cyano group enhances electrophilicity at the phosphorus center, increasing inhibition potency. Compare IC₅₀ values with analogs lacking the cyano or methoxy groups (e.g., methyl parathion) to quantify substituent effects .
Q. What analytical strategies differentiate this compound from co-eluting organophosphates in environmental samples?
- Methodological Answer : Employ tandem mass spectrometry (MS/MS) with multiple reaction monitoring (MRM). For example, use precursor ion m/z 322 → product ions m/z 109 (CN-C₆H₄-OCH₃⁺) and m/z 125 (PO(S)(OCH₃)₂⁻). Cross-validate with ion-mobility spectrometry (IMS) to resolve co-eluting isomers (e.g., fenitrothion) .
Q. What molecular modeling approaches predict binding interactions with target enzymes or receptors?
- Methodological Answer : Use density functional theory (DFT) to optimize the compound’s geometry, followed by molecular docking (e.g., AutoDock Vina) into AChE or aryl hydrocarbon receptor (AhR) active sites. Validate predictions with mutagenesis studies (e.g., replacing Ser203 in AChE to assess hydrogen bonding) .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported toxicity data across studies?
- Methodological Answer : Standardize test conditions (e.g., OECD guidelines for acute toxicity in Daphnia magna). Variability often arises from differences in purity (e.g., oxon impurity levels), solvent choice (e.g., DMSO vs. acetone), or exposure duration. Cross-reference studies using certified reference materials and interlaboratory validation .
Q. Why do some studies report conflicting degradation half-lives in soil?
- Methodological Answer : Soil type (e.g., organic carbon content) and microbial activity significantly affect degradation. Conduct microcosm experiments under controlled conditions (e.g., sterile vs. non-sterile soil) and quantify residues via QuEChERS extraction coupled with GC-MS. Compare with models incorporating soil adsorption coefficients (Kₒc) .
Methodological Best Practices
- Structural Confirmation : Always combine spectroscopic and crystallographic data to avoid misidentification .
- Metabolic Profiling : Use stable isotope-labeled analogs as internal standards for accurate metabolite quantification .
- Environmental Analysis : Include quality controls (e.g., matrix spikes) to account for matrix effects in complex samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
